2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one
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Overview
Description
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C17H14N2OS. It is characterized by the presence of a quinoxaline ring substituted with a methyl group at the 3-position and a sulfanyl group at the 2-position, which is further connected to a phenylethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound.
Attachment of the Phenylethanone Moiety: The final step involves the coupling of the sulfanyl-quinoxaline intermediate with a phenylethanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, particularly at the 5- and 6-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted quinoxalines.
Scientific Research Applications
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline ring and phenylethanone moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone: Similar structure but with a pyrrolidine ring instead of a phenyl group.
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one: Another derivative with a pyrrolidine ring.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is unique due to the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the phenyl group enhances its activity or stability .
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-17(19-15-10-6-5-9-14(15)18-12)21-11-16(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPUBAYWYVFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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